molecular formula C26H28N4O3 B2530079 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941886-85-7

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2530079
CAS No.: 941886-85-7
M. Wt: 444.535
InChI Key: VCNIGJPBXYKWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide (CAS 941886-85-7) is a pyrazolo[1,5-a]pyrazinone derivative of significant interest in medicinal chemistry and oncology research. This compound has been observed to play a role in biochemical reactions by interacting with various enzymes and proteins, notably inhibiting specific kinases that are crucial for cell signaling pathways . Its mechanism of action involves binding to the active sites of these target enzymes, thereby preventing substrate phosphorylation and subsequent signal transduction, which can lead to altered gene expression and cellular responses . The cellular effects of this compound include the modulation of key signaling pathways related to cell growth and survival. Research suggests it can affect the proliferation of cancer cells and induce apoptosis in certain cell types, highlighting its potential as a lead compound in anti-cancer agent development . In laboratory settings, studies have shown that prolonged exposure can lead to sustained inhibition of target enzymes and prolonged alterations in cell signaling pathways . The compound features a 4-butoxyphenyl substituent at the pyrazine ring and an acetamide side chain linked to a 4-methylbenzyl group, contributing to its lipophilicity and pharmacokinetic properties . With a molecular formula of C26H28N4O3 and a molecular weight of 444.535 g/mol, it is supplied as a high-purity material for research applications . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

941886-85-7

Molecular Formula

C26H28N4O3

Molecular Weight

444.535

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C26H28N4O3/c1-3-4-15-33-22-11-9-21(10-12-22)23-16-24-26(32)29(13-14-30(24)28-23)18-25(31)27-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,27,31)

InChI Key

VCNIGJPBXYKWDK-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can alter their activity, leading to changes in downstream signaling processes .

Cellular Effects

The effects of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide on cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation of cancer cells by inhibiting key signaling pathways involved in cell growth and survival . Additionally, it can induce apoptosis in certain cell types, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . This inhibition can lead to altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cell signaling pathways .

Dosage Effects in Animal Models

The effects of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Understanding the dosage-dependent effects is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Biological Activity

The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological significance. The molecular formula is C25H26N4O3C_{25}H_{26}N_{4}O_{3} with a molecular weight of approximately 446.5 g/mol. Its structure includes:

  • Butoxyphenyl moiety : Contributes to lipophilicity and potential interactions with biological targets.
  • Acetamide group : May enhance solubility and bioavailability.
  • Methylbenzyl substituent : Potentially influences the compound's pharmacokinetic properties.

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure exhibit significant biological activities, particularly as inhibitors of various kinases involved in cell signaling pathways related to cancer and inflammatory responses. The specific compound may also demonstrate anti-inflammatory or analgesic properties due to its structural similarities with other bioactive molecules.

Table 1: Summary of Biological Activities

Activity TypeDescription
Kinase Inhibition Potential to inhibit key kinases involved in cancer pathways.
Anti-inflammatory May reduce inflammation through modulation of inflammatory mediators.
Analgesic Effects Possible pain-relieving properties based on structural analogs known for such effects.

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific molecule:

  • Inhibitory Activity Against Enzymes : Compounds similar to this one have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For example, certain derivatives exhibited IC50 values as low as 5.07 µM against BuChE, indicating strong potential for therapeutic applications in cognitive disorders .
  • Anticancer Properties : The pyrazolo[1,5-a]pyrazine core is associated with anticancer activity. Studies suggest that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
  • Inflammation Modulation : The compound's structural components may interact with inflammatory pathways, suggesting potential use in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • A study on pyrazolo[1,5-a]pyrazine derivatives demonstrated their ability to inhibit specific kinases involved in tumor growth and metastasis, leading to reduced tumor size in animal models.
  • Another investigation into the anti-inflammatory effects of similar compounds reported significant reductions in pro-inflammatory cytokines in vitro and in vivo, supporting their therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Core Modifications

The pyrazolo[1,5-a]pyrazinone scaffold is shared among analogs, but substituents on the phenyl ring (R) and benzyl group (R') vary significantly:

Compound (CID/Reference) R (Phenyl Substituent) R' (Benzyl Group) Molecular Weight XlogP Key Features
Target Compound 4-butoxyphenyl 4-methylbenzyl ~432.5* ~3.5* High lipophilicity
N-benzyl-2-[2-(4-ethoxyphenyl)-...] 4-ethoxyphenyl benzyl 388.4 2.7 Moderate logP, shorter alkoxy
N-(3-fluoro-4-methylphenyl)-... benzo[d][1,3]dioxol-5-yl 3-fluoro-4-methylphenyl - - Electron-withdrawing substituents
N-benzyl-2-[2-(4-methylphenyl)-...] 4-methylphenyl benzyl 374.4 - Hydrophobic methyl group
N-benzyl-2-[2-(4-methoxyphenyl)-...] 4-methoxyphenyl benzyl 388.4 - Electron-donating methoxy group

*Estimated based on structural similarity.

Key Observations :

  • Substituent Electronic Effects : Electron-donating groups (e.g., methoxy, butoxy) may improve binding to hydrophobic enzyme pockets, while electron-withdrawing groups (e.g., fluorine, benzo[d][1,3]dioxolyl) could alter charge distribution and hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity : The butoxy group increases logP compared to ethoxy (ΔlogP ~0.8), aligning with trends observed in and .
  • Solubility : Longer alkoxy chains may reduce aqueous solubility, necessitating formulation optimization for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.